

# comprehensive spectroscopic data for 1-Bromo-5-methylhexane (NMR, IR, MS)

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## Compound of Interest

Compound Name: 1-Bromo-5-methylhexane

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## Spectroscopic Profile of 1-Bromo-5-methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-5-methylhexane**, a key alkyl halide intermediate in various organic syntheses. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols and visual diagrams to facilitate a deeper understanding of its molecular structure and spectroscopic behavior.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Bromo-5-methylhexane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

| Chemical Shift (δ) ppm | Multiplicity  | Integration | Coupling Constant (J) Hz | Assignment                                  |
|------------------------|---------------|-------------|--------------------------|---|
| 3.41                   | Triplet (t)   | 2H          | 6.9                      | -CH <sub>2</sub> -Br (H1)                   |
| 1.83                   | Multiplet (m) | 2H          | -CH <sub>2</sub> - (H2)  |   |
| 1.54                   | Multiplet (m) | 1H          | -CH- (H5)                |   |
| 1.42                   | Multiplet (m) | 2H          | -CH <sub>2</sub> - (H3)  |   |
| 1.19                   | Multiplet (m) | 2H          | -CH <sub>2</sub> - (H4)  |   |
| 0.88                   | Doublet (d)   | 6H          | 6.6                      | -CH(CH <sub>3</sub> ) <sub>2</sub> (H6, H7) |

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)[1]

| Chemical Shift (δ) ppm | Assignment |
|------------------------|------------|
| 38.0                   | C5         |
| 34.1                   | C2         |
| 33.1                   | C1         |
| 27.8                   | C4         |
| 26.0                   | C3         |
| 22.5                   | C6, C7     |

## Infrared (IR) Spectroscopy

The following characteristic absorption bands are observed in the gas-phase IR spectrum of **1-Bromo-5-methylhexane**.<sup>[1]</sup>

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Vibrational Mode            |
|--------------------------------|-----------|-----------------------------|
| 2950-2850                      | Strong    | C-H Stretch (alkane)        |
| 1465                           | Medium    | C-H Bend (CH <sub>2</sub> ) |
| 1385                           | Medium    | C-H Bend (CH <sub>3</sub> ) |
| 650-550                        | Strong    | C-Br Stretch                |

## Mass Spectrometry (MS)

Electron Ionization (EI)

| m/z     | Relative Intensity (%)                        | Proposed Fragment                                 |
|---------|---|---|
| 179/181 | 80  | [M] <sup>+</sup> (Molecular Ion)                  |
| 163/165 | 14  | [M - CH <sub>3</sub> ] <sup>+</sup>               |
| 155/157 | 9   | [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> |
| 137/139 | 100   | [M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup> |
| 99      | [M - Br] <sup>+</sup>                         |   |
| 57      | [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> |   |
| 43      | [C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> |   |

Note: The presence of bromine isotopes (<sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio) results in characteristic M and M+2 peaks for bromine-containing fragments.

## Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-Bromo-5-methylhexane** (approximately 5-25 mg for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR) is prepared in a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. The sample is filtered to remove any particulate matter. The NMR spectra are acquired on a 400 MHz spectrometer. For  $^1\text{H}$  NMR, the spectral width is typically set from 0 to 10 ppm, and a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a wider spectral width (e.g., 0 to 220 ppm) is used, and a greater number of scans are accumulated due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

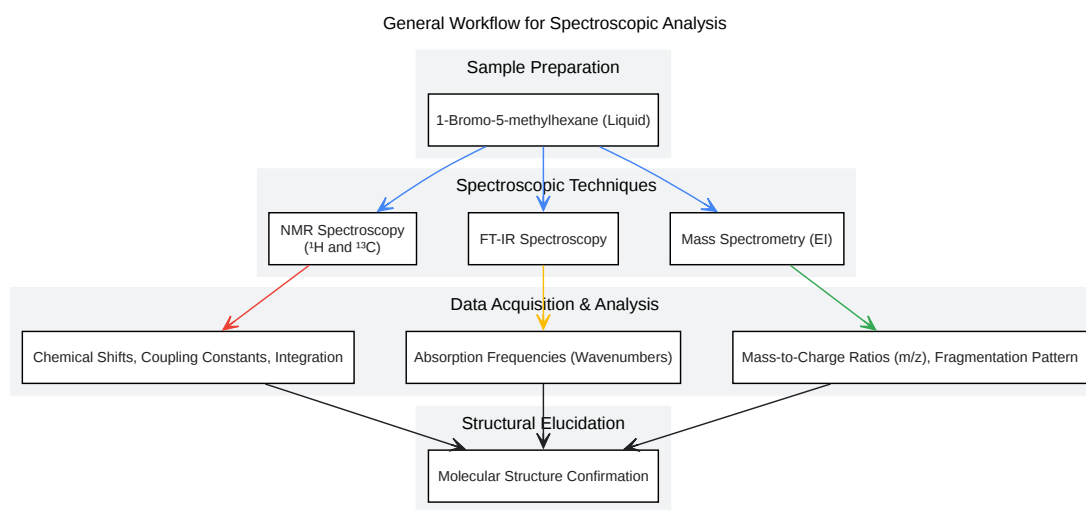
The infrared spectrum of liquid **1-Bromo-5-methylhexane** can be obtained using the neat thin-film method. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in a sample holder and placed in the beam path of an FT-IR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range ( $4000\text{-}400\text{ cm}^{-1}$ ).

## Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile liquid sample is introduced into the instrument, typically via direct injection or through a gas chromatograph (GC) inlet, where it is vaporized. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer based on their mass-to-charge ratio ( $m/z$ ). The detector records the abundance of each ion, generating the mass spectrum.

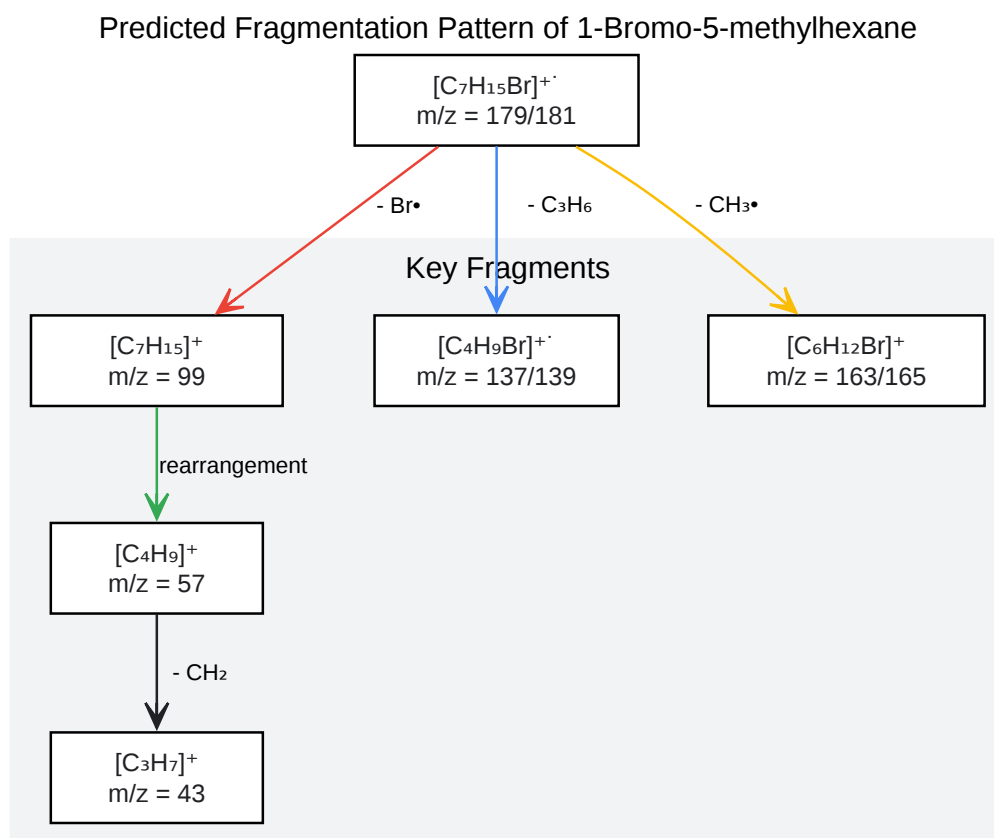
## Visualizations

The following diagrams illustrate key logical relationships and processes relevant to the spectroscopic analysis of **1-Bromo-5-methylhexane**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.



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Caption: Predicted major fragmentation pathways for **1-Bromo-5-methylhexane** in EI-MS.

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## References

- 1. 1-Bromo-5-methylhexane [webbook.nist.gov]

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